

# preventing Fe(II)EDTA oxidation by dissolved oxygen

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Iron(II)-edta

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## How to Prevent Fe(II)EDTA Oxidation

The core challenge is that Fe(II)EDTA is rapidly oxidized to Fe(III)EDTA by oxygen, which has a much lower capacity to bind gases like nitric oxide (NO) [1]. The strategies below focus on using chemical additives that actively regenerate the Fe(II) state.

The following table summarizes the most researched and effective methods for your experiments.

Method	Recommended Concentration	Key Mechanism	Performance & Notes
Sodium Erythorbate (SE) [2]	0.02 M Fe(II)EDTA + SE	Quickly reduces Fe(III)EDTA back to Fe(II)EDTA, maintaining long-term activity even in air.	Significantly enhances NO absorption; works best in weak alkaline conditions (pH ~8.0).
Thiourea Dioxide (TD) [3]	0.02 mol/L TD, 0.02 M Fe(II)EDTA	Acts as a reducing agent to counteract oxidation.	Can achieve high NO removal efficiency (over 94%); optimal at higher pH (10.5) and 42°C.

Method	Recommended Concentration	Key Mechanism	Performance & Notes
<b>Urea</b> <b>((NH<sub>2</sub>)<sub>2</sub>CO)</b> [4] [1]	5 wt% Urea, 0.02 M Fe(II)EDTA	Reacts with the Fe(II)EDTA-NO complex, regenerating Fe(II)EDTA and hindering its oxidation.	Can maintain >78% NO removal for 80 min; efficiency depends on optimal pH and temperature.
<b>Sodium Sulfite</b> <b>(Na<sub>2</sub>SO<sub>3</sub>)</b> [4]	0.2 M Na <sub>2</sub> SO <sub>3</sub> (in combination)	Acts as an oxygen scavenger, removing dissolved oxygen from the solution.	Used in a mixed system with urea and Fe(II)EDTA to help maintain performance.

## Detailed Experimental Protocols

Here are detailed methodologies for implementing two of the most effective strategies.

### Protocol 1: Using Sodium Erythorbate (SE) as a Reducing Agent

This method is based on a 2022 study showing that SE effectively maintains Fe(II)EDTA activity [2].

- **Chemicals:** FeSO<sub>4</sub>·7H<sub>2</sub>O, EDTA disodium salt, Sodium Erythorbate.
- **Solution Preparation:** Prepare an aqueous solution containing **0.02 M Fe(II)EDTA** and **0.02 M Sodium Erythorbate**.
- **pH Adjustment:** Adjust the initial pH of the solution to **8.0** using NaOH or H<sub>2</sub>SO<sub>4</sub>.
- **Temperature Control:** Conduct the absorption experiment at room temperature (25°C). Note that lower temperatures favor higher NO removal efficiency.
- **Gas Flow:** Use a bubbling device or packed tower with a simulated flue gas stream. The presence of O<sub>2</sub> will decrease efficiency, while low concentrations of SO<sub>2</sub> may initially improve it.

### Protocol 2: Using Urea to Regenerate and Stabilize

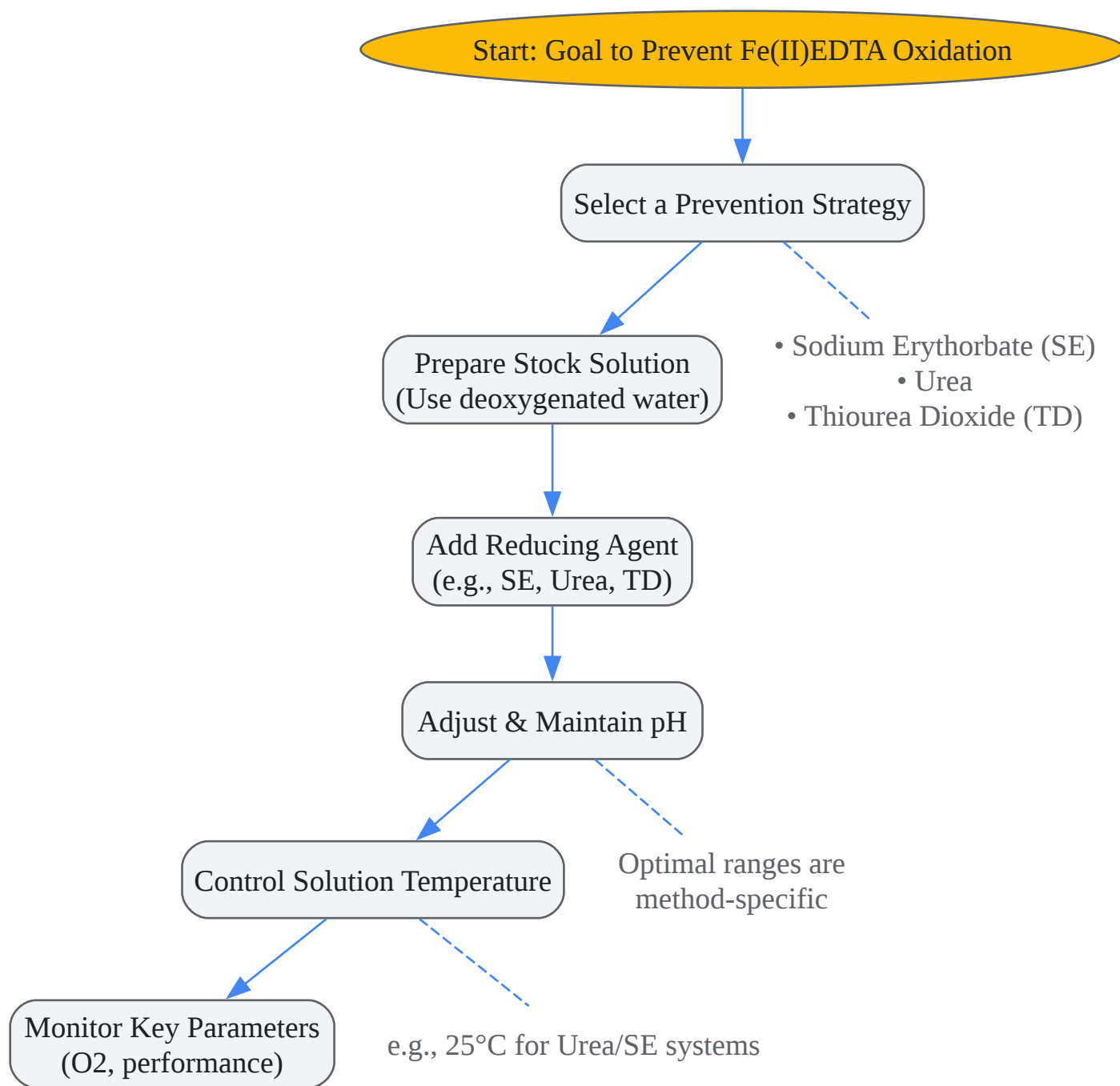
This protocol is derived from studies on simultaneous NO and SO<sub>2</sub> removal [4] [1].

- **Chemicals:** Urea, FeSO<sub>4</sub>·7H<sub>2</sub>O, EDTA disodium salt.
- **Solution Preparation:** Prepare a mixed absorbent with **5 wt% Urea** and **0.02 M Fe(II)EDTA**.

- **pH Control:** The optimal pH is neutral to slightly alkaline. One study found maximum efficiency at **pH 7.0** [4]. Test within a range of pH 7.0-9.0 for your specific system.
- **Temperature Control:** Maintain the solution at **25°C**. Efficiency remains stable from 25–45°C but drops sharply above 55°C [4].
- **Gas Flow:** In a packed tower, a gas flow rate of 0.8 L/min with a liquid flow rate of 45 mL/min has been used effectively.

## Workflow for Implementing a Prevention Strategy

The diagram below outlines the logical process for selecting and optimizing a method to prevent Fe(II)EDTA oxidation in your experiment.



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Logical workflow for preventing Fe(II)EDTA oxidation

## Frequently Asked Questions

**Q1: Why does the pH of the solution significantly impact performance?** **A1:** The stability and reactivity of the Fe(II)EDTA complex are highly dependent on pH. The complex undergoes changes in its speciation and geometry across different pH levels, which directly affects its redox potential and its ability to participate in reactions [5]. For most methods, a neutral to alkaline pH (7.0-10.5) is optimal, but the exact value depends on the reducing agent used.

**Q2: Besides chemical additives, how else can I minimize oxidation?** **A2:** While chemical agents are the most direct method, you can support their function by:

- **Purging with Inert Gas:** Sparging your solutions with nitrogen (N<sub>2</sub>) before and during experiments to physically displace dissolved oxygen [5].
- **Sealed Systems:** Using sealed reaction vessels to limit the introduction of atmospheric oxygen.

**Q3: Can I combine different reducing agents?** **A3:** Yes, some studies use mixed systems. For example, one approach uses a combination of Fe(II)EDTA, urea, and sodium sulfite, where sulfite acts as an additional oxygen scavenger [4]. The compatibility and synergistic effects should be verified for your specific application.

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To cite this document: Smolecule. [preventing Fe(II)EDTA oxidation by dissolved oxygen]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b567855#preventing-fe-ii->

edta-oxidation-by-dissolved-oxygen]

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